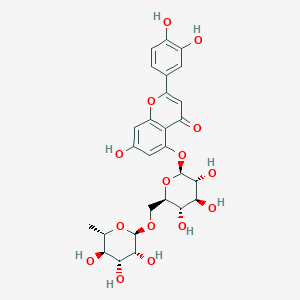

Luteolin-5-O-beta-rutinoside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Luteolin-5-O-beta-rutinoside is a natural product found in Salvia lavandulifolia with data available.

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Activity

Luteolin-5-O-beta-rutinoside exhibits significant anti-inflammatory properties. Research indicates that luteolin and its derivatives, including luteolin-5-O-beta-rutinoside, display strong anti-inflammatory activity both in vitro and in vivo. The mechanism of action involves the regulation of transcription factors such as STAT3, NF-κB, and AP-1, which are key players in the inflammatory response. Clinical trials have also shown promising therapeutic effects against inflammation-related diseases (Aziz, Kim, & Cho, 2018).

Anticancer Properties

Luteolin has been recognized for its potential in cancer prevention and therapy. It demonstrates anticancer properties through various mechanisms, including inducing apoptosis, inhibiting cell proliferation, metastasis, and angiogenesis, and sensitizing cancer cells to therapeutic-induced cytotoxicity. The anticancer effects of luteolin are associated with its ability to modulate critical pathways like PI3K/Akt, NF-kappaB, and XIAP, along with stimulating pathways that induce tumor suppressor p53 (Lin, Shi, Wang, & Shen, 2008).

Neuroprotective Effects

Studies have shown that luteolin offers neuroprotective benefits against various neurotoxins. For example, it has been reported to mitigate the behavioral and biochemical deficits induced by methylmercury, a known neurotoxic compound, in animal models. Luteolin's neuroprotective action is attributed to its ability to reverse neurobehavioral deficits, reduce oxidative stress, and modulate enzyme activities associated with neuroprotection (Adedara, Rosemberg, Souza, Farombi, & Aschner, 2016).

Cardiovascular Benefits

Luteolin exhibits cardioprotective effects, demonstrated through various studies. For instance, it has been shown to offer protection against myocardial ischemia/reperfusion injury by downregulating specific microRNAs and their target genes. The mechanisms involve modulation of pathways like the MAPK signaling pathway and reduction in ROS production, ultimately preventing apoptosis and improving myocardial structure and function (Bian et al., 2015).

Eigenschaften

Molekularformel |

C27H30O15 |

|---|---|

Molekulargewicht |

594.5 g/mol |

IUPAC-Name |

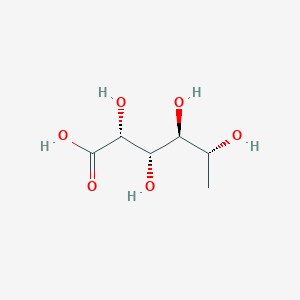

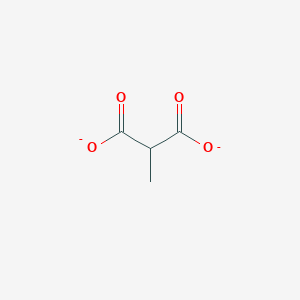

2-(3,4-dihydroxyphenyl)-7-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C27H30O15/c1-9-20(32)22(34)24(36)26(39-9)38-8-18-21(33)23(35)25(37)27(42-18)41-17-6-11(28)5-16-19(17)14(31)7-15(40-16)10-2-3-12(29)13(30)4-10/h2-7,9,18,20-30,32-37H,8H2,1H3/t9-,18+,20-,21+,22+,23-,24+,25+,26+,27+/m0/s1 |

InChI-Schlüssel |

VMSNOYODYWRTOP-FOBVWLSUSA-N |

Isomerische SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=CC4=C3C(=O)C=C(O4)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O)O |

SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=CC4=C3C(=O)C=C(O4)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O)O |

Kanonische SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=CC4=C3C(=O)C=C(O4)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O)O |

Synonyme |

luteolin 5-O-beta-rutinoside luteolin 5-rutinoside |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-oxo-6-(1-pyrrolidinylsulfonyl)-1,3-benzoxazol-3-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide](/img/structure/B1238369.png)

![3-Fluoro-5-morpholin-4-YL-N-[1-(2-pyridin-4-ylethyl)-1H-indol-6-YL]benzamide](/img/structure/B1238377.png)

![[(2R,3S,4S,5R,6S)-6-[4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]phenoxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B1238381.png)

![methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S)-10,15,16-trihydroxy-3-[(Z)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B1238386.png)